molecular formula C11H12ClF3O2S B11641087 6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Katalognummer: B11641087
Molekulargewicht: 300.73 g/mol
InChI-Schlüssel: PHZHBRBWSFVGGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE typically involves multiple steps. One common route starts with the preparation of 3-chloro-1,1,1-trifluoropropane, which is then reacted with other reagents to form the desired compound. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C11H12ClF3O2S

Molekulargewicht

300.73 g/mol

IUPAC-Name

2-(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C11H12ClF3O2S/c12-3-7(11(13,14)15)18-9-4-1-5-6(2-4)10(16)17-8(5)9/h4-9H,1-3H2

InChI-Schlüssel

PHZHBRBWSFVGGP-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C1C(C2SC(CCl)C(F)(F)F)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.